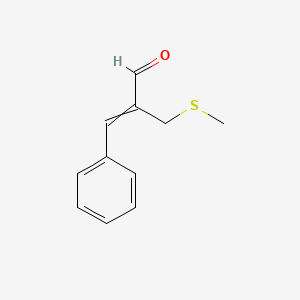

2-(Methylthiomethyl)-3-phenylpropenal

Description

Contextualizing 2-(Methylthiomethyl)-3-phenylpropenal (B1591565) within α,β-Unsaturated Carbonyl Chemistry

This compound belongs to the broad and fundamentally important class of α,β-unsaturated carbonyl compounds. nih.gov These molecules are characterized by a conjugated system formed by a carbon-carbon double bond and a carbonyl group (in this case, an aldehyde). nih.govfda.gov This conjugation gives rise to a unique electronic structure, where the electron density is delocalized across the O=C−C=C framework.

This electronic arrangement dictates the reactivity of the molecule, creating two primary sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). chemicalbook.com Attack at the carbonyl carbon is known as a 1,2-addition, a typical reaction for aldehydes and ketones. chemicalbook.com However, due to the conjugated system, nucleophiles can also attack the β-carbon in a process called conjugate or 1,4-addition. chemicalbook.com This dual reactivity makes α,β-unsaturated carbonyl compounds exceptionally versatile intermediates in organic synthesis. nih.gov

This compound is specifically a derivative of cinnamaldehyde, where a methylthiomethyl group is substituted at the α-position. hmdb.canih.gov The presence of the phenyl group extends the conjugation, influencing the molecule's reactivity and physical properties, while the α-substituent introduces further complexity and synthetic potential.

The Synthetic Utility of α-Functionalized α,β-Unsaturated Aldehydes: Precedent and Relevance to this compound

The introduction of a functional group at the α-position of an α,β-unsaturated aldehyde, as seen in this compound, significantly enriches its chemistry and expands its synthetic utility. foodb.camdpi.com These α-functionalized systems are valuable building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals.

The nature of the α-substituent can modulate the electronic properties and steric environment of the conjugated system, thereby influencing the regioselectivity of nucleophilic attacks and its participation in cycloaddition reactions. For instance, the presence of an electron-withdrawing or electron-donating group at the α-position can fine-tune the electrophilicity of both the carbonyl carbon and the β-carbon.

In the case of this compound, the α-methylthiomethyl group (–CH₂SCH₃) introduces a soft sulfur atom. This feature is particularly significant as sulfur-containing compounds are widely used as intermediates in organic synthesis. The sulfur moiety can act as a handle for further transformations, participate in rearrangements, or be used to direct the stereochemical outcome of reactions. The versatility of sulfur chemistry suggests that the methylthiomethyl group is not merely a passive substituent but an active participant in the molecule's potential reactivity.

Overview of Key Research Areas Pertaining to this compound

While extensive, peer-reviewed research dedicated exclusively to this compound is limited, its structure allows for informed predictions about its potential applications in several key research areas. mdpi.com These areas are focal points for the broader class of α-functionalized α,β-unsaturated aldehydes and represent logical avenues for the future investigation of this specific compound.

Key Potential Research Applications:

Cycloaddition Reactions: As a substituted enal, the molecule is a prime candidate for participating in various cycloaddition reactions. Of particular note is the Diels-Alder reaction, where it could serve as a dienophile to construct complex six-membered rings. The α-substituent would be expected to influence the stereoselectivity and regioselectivity of such transformations.

Multicomponent Reactions: The multiple reactive sites—the aldehyde, the double bond, and the sulfur atom—make this compound an attractive substrate for multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step, and the unique functionality of this aldehyde could lead to the discovery of novel and efficient synthetic routes.

Synthesis of Heterocyclic Compounds: Many strategies for synthesizing heterocyclic rings, such as thiophenes, pyridines, or pyrans, rely on precursors with functionality similar to that of this compound. The inherent aldehyde and the manipulable methylthiomethyl group could be strategically employed to build these important structural motifs.

Asymmetric Catalysis: The prochiral nature of the α,β-unsaturated system makes it a suitable substrate for asymmetric catalysis. Enantioselective conjugate additions or catalytic cycloadditions could be developed to access chiral building blocks that are valuable in pharmaceutical synthesis.

The physicochemical properties of this compound, as predicted by computational models and reported in chemical databases, provide a foundation for designing such synthetic explorations.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂OS | nih.gov |

| Average Molecular Weight | 192.277 g/mol | nih.gov |

| Water Solubility | 0.07 g/L | nih.gov |

| logP (Octanol-Water Partition Coefficient) | 2.42 - 2.73 | nih.gov |

| Polar Surface Area | 17.07 Ų | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

Propriétés

Formule moléculaire |

C11H12OS |

|---|---|

Poids moléculaire |

192.28 g/mol |

Nom IUPAC |

2-(methylsulfanylmethyl)-3-phenylprop-2-enal |

InChI |

InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Clé InChI |

QJDHQEQDIWDMOT-UHFFFAOYSA-N |

SMILES |

CSCC(=CC1=CC=CC=C1)C=O |

SMILES canonique |

CSCC(=CC1=CC=CC=C1)C=O |

Densité |

1.080-1.085 |

Description physique |

viscous yellow liquid |

Solubilité |

insoluble in water; miscible in fats |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for 2 Methylthiomethyl 3 Phenylpropenal

Retrosynthetic Analysis of 2-(Methylthiomethyl)-3-phenylpropenal (B1591565)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. scispace.com For this compound, the key structural features are the α,β-unsaturated aldehyde, the Cα-substituent (methylthiomethyl), and the Cβ-substituent (phenyl).

The primary disconnections for this molecule are:

Cα=Cβ Bond Disconnection: This is the most common disconnection for α,β-unsaturated carbonyls and points toward olefination methods. This approach disconnects the molecule into benzaldehyde and a two-carbon aldehyde equivalent bearing the methylthiomethyl group and a reactive species to form the double bond. This strategy is central to the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Cα-Cβ Bond Disconnection: This disconnection breaks the single bond within the propenal backbone, suggesting a condensation reaction. This route identifies benzaldehyde and an enolate precursor derived from an aldehyde containing a methylthiomethyl group as the key synthons. This forms the basis for aldol-type condensation pathways.

Cα-CH2SMe Bond Disconnection: This approach involves the late-stage introduction of the methylthiomethyl group. The disconnection suggests a precursor such as an α-functionalized cinnamaldehyde (e.g., with a leaving group like a halide on the methyl group) that can react with a methylthiolate nucleophile.

These disconnections form the theoretical foundation for the synthetic strategies discussed in the following sections.

Direct Synthesis Approaches to this compound

Direct approaches aim to construct the core structure of the molecule in a single key step, typically by forming the carbon-carbon double bond.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted to synthesize α,β-unsaturated aldehydes. beyondbenign.org In a plausible route to this compound, a crossed-aldol condensation would occur between benzaldehyde and an aldehyde bearing an α-methylthiomethyl group, such as 2-(methylthio)propanal.

The reaction is typically base-catalyzed, where the base deprotonates the α-carbon of 2-(methylthio)propanal to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde intermediate yields the final α,β-unsaturated product. Studies have shown that the introduction of a sulfur-containing substituent at the α-position of an aldehyde can increase its reaction rate in cross-aldol condensations compared to analogous alkoxyethanals. researchgate.net

Table 1: Proposed Aldol Condensation Route

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |

|---|

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound having an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). diva-portal.org While not a direct route to the final aldehyde, this method is effective for creating precursors.

For this synthesis, benzaldehyde could be reacted with an active methylene compound such as methyl 2-(methylthiomethyl)acetate. The reaction is typically catalyzed by a weak base like piperidine. nih.gov The product of this reaction would be an α,β-unsaturated ester. Subsequent chemical transformations would be required to convert the ester group into the desired aldehyde functionality, placing this strategy within a multi-step pathway but centered on a direct condensation step.

Olefination reactions provide a powerful and versatile method for forming carbon-carbon double bonds with good stereochemical control.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. libretexts.org For this synthesis, benzaldehyde would be treated with an ylide such as 2-(methylthiomethyl)-2-oxoethylidenetriphenylphosphorane. The ylide is typically prepared by deprotonating the corresponding phosphonium salt with a strong base. libretexts.org The stereochemical outcome of the Wittig reaction depends on the stability of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orgwikipedia.org A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product. berkeley.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar This carbanion is generated by treating a phosphonate ester with a base and then reacted with an aldehyde or ketone. wikipedia.org A key advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, often with high selectivity. wikipedia.orgrsc.org Furthermore, the dialkylphosphate salt byproduct is water-soluble, which greatly simplifies purification via aqueous extraction. wikipedia.org

Table 2: Comparison of Wittig vs. HWE for Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Dialkylphosphate salt (water-soluble, easily removed) |

| Stereoselectivity | Variable; depends on ylide stability (Unstabilized → Z, Stabilized → E) | Generally high selectivity for the (E)-alkene |

| Reactivity | Ylides are generally more reactive | Carbanions are more nucleophilic but less basic than ylides |

Multi-Step Synthetic Pathways to this compound

Multi-step syntheses offer flexibility by building the molecule sequentially, often allowing for better control over functionality and stereochemistry.

This approach involves starting with an aldehyde that already contains a portion of the desired structure and then introducing the remaining functional groups. A plausible pathway begins with cinnamaldehyde, which provides the 3-phenylpropenal backbone.

A potential synthetic sequence is outlined below:

α-Bromination: Cinnamaldehyde can be functionalized at the α-position. A common method is α-bromination of a derivative to create an α-bromo aldehyde precursor.

Nucleophilic Substitution: The resulting α-(bromomethyl)cinnamaldehyde can then undergo a nucleophilic substitution reaction. Treatment with sodium thiomethoxide (NaSMe) would displace the bromide ion, forming the desired carbon-sulfur bond and yielding this compound.

This strategy leverages a pre-existing α,β-unsaturated system and introduces the sulfur-containing moiety in the final step.

Table 3: Multi-Step Pathway via an α-Functionalized Precursor

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Cinnamaldehyde derivative | Brominating agent (e.g., NBS) | α-(Bromomethyl)cinnamaldehyde |

Sequential Functionalization of Propenal Derivatives

A plausible and versatile approach to constructing this compound involves the sequential functionalization of propenal or its synthetic equivalents. This strategy allows for the stepwise introduction of the necessary substituents, offering a higher degree of control over the final structure.

One hypothetical pathway begins with a suitable C3 aldehyde synthon, which is first functionalized at the α-position with the methylthiomethyl group, followed by the introduction of the phenyl group via a condensation reaction.

Hypothetical Synthetic Scheme:

α-Functionalization of a Propenal Precursor: The synthesis could commence with a protected propenal derivative, such as 3,3-diethoxyprop-1-ene. The α-proton of this precursor can be removed by a strong base, like lithium diisopropylamide (LDA), to form a nucleophilic carbanion.

Introduction of the Methylthiomethyl Group: The resulting carbanion can then be reacted with an appropriate electrophile, such as chloromethyl methyl sulfide (ClCH₂SCH₃), to introduce the methylthiomethyl side chain.

Deprotection and Condensation: The acetal protecting group is then hydrolyzed under acidic conditions to reveal the aldehyde functionality. Subsequent aldol condensation with benzaldehyde, followed by dehydration, would yield the target compound, this compound.

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | 3,3-Diethoxyprop-1-ene | 1. LDA, THF, -78 °C | Lithiated propenal diethyl acetal |

| 2 | Lithiated propenal diethyl acetal, Chloromethyl methyl sulfide | THF, -78 °C to rt | 2-(Methylthiomethyl)-3,3-diethoxyprop-1-ene |

| 3 | 2-(Methylthiomethyl)-3,3-diethoxyprop-1-ene | Aqueous acid (e.g., HCl) | 2-(Methylthiomethyl)propenal |

| 4 | 2-(Methylthiomethyl)propenal, Benzaldehyde | Base (e.g., NaOH), heat | This compound |

This sequential approach offers the advantage of building complexity in a controlled manner, although it may involve multiple steps and require careful optimization of reaction conditions to achieve good yields.

Stereoselective Synthesis of Enantiopure this compound

The stereoselective synthesis of this compound is a critical consideration, as the presence of a chiral center at the α-position would result in two enantiomers. Enantiopure forms are often desired for applications in pharmacology and materials science.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis provides an elegant and atom-economical approach to enantiomerically enriched products. For the synthesis of this compound, an organocatalytic approach could be envisioned.

A potential strategy involves the α-sulfenylation of cinnamaldehyde using a chiral amine catalyst. The catalyst would react with the aldehyde to form a chiral enamine intermediate, which then reacts with an electrophilic sulfur source.

Proposed Asymmetric Catalytic Cycle:

Enamine Formation: A chiral secondary amine catalyst (e.g., a proline derivative) condenses with cinnamaldehyde to form a chiral enamine.

Enantioselective Sulfenylation: The enamine then reacts enantioselectively with an electrophilic sulfur reagent, such as N-(methylthio)phthalimide. The steric environment created by the chiral catalyst directs the attack of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized aldehyde and regenerate the chiral catalyst.

| Catalyst | Electrophilic Sulfur Source | Proposed Outcome |

| (S)-Proline | N-(Methylthio)phthalimide | (S)-2-(Methylthio)-3-phenylpropenal |

| (R)-Proline | N-(Methylthio)phthalimide | (R)-2-(Methylthio)-3-phenylpropenal |

Further reduction of the thioether to a methylthiomethyl group would be necessary in a subsequent step, which could potentially be achieved using a reducing agent in the presence of a formaldehyde equivalent.

Chiral Auxiliary-Mediated Synthesis of this compound

Another established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

In a hypothetical synthesis of enantiopure this compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to a propenoic acid derivative to form a chiral enoate.

Synthetic Sequence Utilizing a Chiral Auxiliary:

Attachment of Chiral Auxiliary: Propenoic acid is coupled with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form a chiral α,β-unsaturated imide.

Diastereoselective Functionalization: The α-proton of this imide can be selectively removed, and the resulting enolate can be reacted with chloromethyl methyl sulfide. The chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched 2-(methylthiomethyl)propenoic acid, which can then be converted to the target aldehyde.

| Chiral Auxiliary | Alkylating Agent | Expected Diastereomeric Excess |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Chloromethyl methyl sulfide | >95% de |

| (S)-2-(1-Methoxy-1-methylethyl)pyrrolidine | Chloromethyl methyl sulfide | >90% de |

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Potential green chemistry strategies could include:

Catalytic Methods: Utilizing catalytic amounts of reagents, rather than stoichiometric amounts, reduces waste. The asymmetric organocatalytic approach described above is an example of this.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical CO₂, would significantly improve the greenness of the synthesis. For instance, the aldol condensation step could potentially be carried out in an aqueous medium.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save time, energy, and reduce solvent usage. A one-pot synthesis could potentially be developed where the α-functionalization and the aldol condensation are performed sequentially in the same reaction vessel.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Catalysis | Use of organocatalysts for asymmetric synthesis. | Reduced waste, higher efficiency. |

| Safer Solvents | Performing condensation reactions in water or ethanol. | Reduced toxicity and environmental impact. |

| Atom Economy | Designing reactions with minimal byproduct formation. | Less waste to manage and dispose of. |

| One-Pot Synthesis | Combining α-functionalization and condensation. | Reduced solvent use and energy consumption. |

While specific green synthetic routes for this compound are not yet established, the application of these principles would be a key consideration in the development of a sustainable and efficient manufacturing process for this compound.

Reactivity and Mechanistic Pathways of 2 Methylthiomethyl 3 Phenylpropenal

Reactivity Profile of the Aldehyde Moiety in 2-(Methylthiomethyl)-3-phenylpropenal (B1591565)

The aldehyde group is a cornerstone of the reactivity of this compound, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, which renders the carbon atom susceptible to attack by a wide array of nucleophiles.

The carbonyl carbon of the aldehyde in this compound is a primary site for nucleophilic attack. This type of reaction, known as 1,2-addition, involves the direct addition of a nucleophile to the carbonyl carbon. The outcome of such reactions is heavily dependent on the nature of the nucleophile employed. Strong, "hard" nucleophiles, such as organolithium reagents and Grignard reagents, typically favor 1,2-addition. This preference is attributed to the irreversible and kinetically controlled nature of these reactions.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a secondary alcohol upon workup. The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated.

| Nucleophile | Expected Product Type | Reaction Conditions |

| Grignard Reagents (RMgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (RLi) | Secondary Alcohol | Anhydrous ether or THF |

| Hydride Reagents (e.g., NaBH₄) | Primary Allylic Alcohol | Methanol or Ethanol |

This table presents the expected outcomes of nucleophilic addition reactions at the carbonyl center of this compound based on the reactivity of similar α,β-unsaturated aldehydes.

While the α-hydrogen in aldehydes is acidic and can be removed by a strong base to form an enolate, in the case of this compound, this process is less straightforward. The molecule lacks a hydrogen atom at the α-position, as it is substituted with the methylthiomethyl group. Therefore, direct α-deprotonation to form a simple enolate is not possible.

However, under strongly basic conditions, other reaction pathways involving the methylthiomethyl group or the γ-position (the carbon of the methyl group in the methylthiomethyl substituent) could potentially be initiated, though these are generally less common than reactions at the carbonyl or the β-carbon.

Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated System in this compound

The conjugation of the carbon-carbon double bond with the aldehyde group creates an extended π-system that allows for reactivity at the β-carbon, in addition to the carbonyl carbon. This is often referred to as conjugate or 1,4-addition.

The β-carbon of the α,β-unsaturated system in this compound is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group. This allows for the addition of soft nucleophiles in a process known as the Michael addition or 1,4-addition. fiveable.me This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Softer nucleophiles, such as enolates, amines, thiols, and Gilman cuprates (lithium dialkylcuprates), preferentially attack the β-carbon. libretexts.org The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated at the α-position (or trapped with another electrophile) to give the final product. The general mechanism for a Michael addition is as follows:

Nucleophilic attack at the β-carbon.

Formation of a resonance-stabilized enolate intermediate.

Protonation of the enolate at the α-position.

| Michael Donor (Nucleophile) | Expected Product Type | Catalyst/Conditions |

| Enolates (from β-dicarbonyls) | 1,5-Dicarbonyl compound | Base (e.g., NaOEt) |

| Amines (R₂NH) | β-Amino aldehyde | Typically no catalyst needed |

| Thiols (RSH) | β-Thioether aldehyde | Base or nucleophilic catalysis |

| Gilman Cuprates (R₂CuLi) | Aldehyde with β-alkyl group | Anhydrous ether or THF, low temp. |

This table summarizes the expected products of Michael addition reactions with this compound, based on established reactivity patterns for α,β-unsaturated aldehydes.

The α,β-unsaturated aldehyde system in this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing aldehyde group.

In a typical Diels-Alder reaction, this compound would react with a conjugated diene. The stereochemistry of the reaction is highly predictable, with the endo product often being favored due to secondary orbital interactions. The presence of the α-substituent (the methylthiomethyl group) can influence the stereochemical outcome and the facial selectivity of the cycloaddition.

For example, the reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene (B86901) carboxaldehyde. Lewis acid catalysis is often employed to accelerate the reaction and enhance its selectivity.

| Diene | Expected Product | Stereochemical Consideration |

| 1,3-Butadiene | Substituted cyclohexene carboxaldehyde | Endo product generally favored |

| Cyclopentadiene | Bicyclic adduct (norbornene derivative) | Predominantly endo isomer |

| Danishefsky's diene | Functionalized cyclohexenone derivative | High regioselectivity |

This table illustrates potential Diels-Alder reactions involving this compound as the dienophile, with outcomes predicted from general principles of this cycloaddition.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound or its Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While no specific studies on the use of this compound or its derivatives in such reactions have been reported, the structural motifs present in the molecule suggest potential applications. For instance, if a halide or triflate were introduced into the phenyl ring, the resulting derivative could potentially participate in Suzuki-Miyaura or other similar cross-coupling reactions. mdpi.comcarroll.edunih.gov

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. mdpi.comresearchgate.netresearchgate.net

Reaction Mechanisms of Key Transformations of this compound

Due to the limited specific research on this compound, a detailed mechanistic analysis of its key transformations is not available. However, insights can be drawn from studies of related systems.

For the oxidation of thioethers, the rate-determining step is generally considered to be the initial nucleophilic attack of the sulfur atom on the oxidizing agent. nih.gov The rate of this step is influenced by both electronic and steric factors of the substituents on the thioether. nih.gov In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction, but it is often the oxidative addition of the organohalide to the palladium(0) complex.

The transition state of the nih.govwikipedia.org-sigmatropic rearrangement of allylic sulfoxides has been a subject of interest due to the high stereoselectivity of the reaction. wikipedia.org The reaction is believed to proceed through a highly ordered, envelope-like five-membered ring transition state. wikipedia.org The stereochemical outcome of the rearrangement can often be predicted by considering the preferred orientation of the substituents in this transition state to minimize steric interactions. wikipedia.org Computational studies on related systems have been employed to model these transition states and to understand the factors controlling the stereoselectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylthiomethyl 3 Phenylpropenal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 2-(Methylthiomethyl)-3-phenylpropenal (B1591565)

NMR spectroscopy provides unparalleled insight into the structure of a molecule by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the connectivity and chemical environment of each atom in this compound. Although comprehensive spectral data for this specific compound is not extensively detailed in publicly available literature, the expected spectral features can be predicted based on established principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons present in the molecule. Each signal's chemical shift (δ), measured in parts per million (ppm), is indicative of its electronic environment.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and would appear significantly downfield, typically in the range of 9-10 ppm. This signal would likely present as a singlet, assuming no coupling to nearby protons.

Olefinic Proton: The vinyl proton (=CH-Ph) is part of the propenal backbone and is influenced by the phenyl ring and the aldehyde group. Its signal is expected in the vinylic region, approximately between 6.5 and 7.5 ppm. It would likely appear as a singlet.

Phenyl Protons: The protons on the benzene ring typically resonate in the aromatic region, from 7.0 to 8.0 ppm. The substitution pattern would lead to a complex multiplet as the protons on the ring couple with each other.

Methylthiomethyl Protons: The spectrum would show two distinct signals for this group. The methylene protons (-CH₂-) adjacent to the sulfur atom would appear as a singlet, expected around 3.5-4.0 ppm. The methyl protons (-SCH₃) are more shielded and would also be a singlet, appearing further upfield, typically between 2.0 and 2.5 ppm.

Spin-spin coupling, observed as the splitting of signals into multiplets, would provide information on the connectivity of adjacent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), helps to determine the spatial relationship between coupled nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) |

| Olefinic (=CH) | 6.5 - 7.5 | Singlet (s) |

| Phenyl (-C₆H₅) | 7.0 - 8.0 | Multiplet (m) |

| Methylene (-CH₂S-) | 3.5 - 4.0 | Singlet (s) |

| Methyl (-SCH₃) | 2.0 - 2.5 | Singlet (s) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the following resonances would be anticipated:

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield, typically between 190 and 200 ppm.

Olefinic and Aromatic Carbons: The sp²-hybridized carbons of the double bond and the phenyl ring would resonate in the 120-150 ppm range.

Methylene Carbon: The carbon of the -CH₂S- group is expected in the range of 30-40 ppm.

Methyl Carbon: The methyl carbon of the -SCH₃ group is the most shielded, appearing furthest upfield, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Phenyl (C₆H₅) & Olefinic (C=C) | 120 - 150 |

| Methylene (-CH₂S-) | 30 - 40 |

| Methyl (-SCH₃) | 15 - 25 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this molecule, COSY would primarily show correlations among the protons within the phenyl ring, helping to decipher their complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, it would link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of the exact molecular formula from the measured mass. For this compound (C₁₁H₁₂OS), HRMS would be able to distinguish its exact mass (192.0609) from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the intact molecule is ionized to form a molecular ion (parent ion). This parent ion is then selected and subjected to fragmentation. The resulting fragment ions (daughter ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

For this compound, characteristic fragmentation pathways could include:

Loss of the methylthio group (-SCH₃).

Cleavage of the methylthiomethyl side chain (-CH₂SCH₃).

Fragmentation of the propenal backbone.

Loss of carbon monoxide (CO) from the aldehyde group.

By analyzing these fragmentation patterns, the connectivity of the different functional groups within the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups in this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.comwiley.com For this compound, the IR spectrum provides definitive evidence for its key structural features, including the aldehyde, alkene, aromatic ring, and thioether moieties. Each functional group absorbs IR radiation at a characteristic frequency range, corresponding to the energy required to cause a specific vibrational motion, such as stretching or bending of its bonds. wiley.com

The analysis of the IR spectrum of this compound would reveal several key absorption bands:

Aldehyde Group (C=O): A strong and sharp absorption band is expected in the region of 1685-1710 cm⁻¹ due to the C=O stretching vibration. libretexts.org The conjugation of the carbonyl group with the C=C double bond shifts this absorption to a lower wavenumber compared to a saturated aldehyde (which typically appears at 1720-1740 cm⁻¹). libretexts.org Additionally, a characteristic pair of weak to medium bands for the aldehyde C-H stretch may appear around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

Alkene Group (C=C): The stretching vibration of the carbon-carbon double bond within the propenal backbone is expected to produce an absorption band in the range of 1600-1650 cm⁻¹. libretexts.org

Aromatic Ring (Phenyl Group): The presence of the phenyl group gives rise to several characteristic absorptions. C=C stretching vibrations within the aromatic ring typically appear as a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹. libretexts.orgopenstax.org Aromatic C-H stretching vibrations are observed as a group of medium to weak bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org Furthermore, strong C-H out-of-plane bending vibrations appear in the 675-900 cm⁻¹ region, and the specific pattern can help confirm the substitution pattern of the benzene ring. libretexts.org

Thioether Group (C-S): The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹. Its identification can sometimes be challenging due to overlap with other absorptions in this region.

Alkyl Group (CH₂ and CH₃): The methyl and methylene groups give rise to C-H stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.orgopenstax.org

The following table summarizes the expected key IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch (conjugated) | 1685 - 1710 | Strong, Sharp |

| Aldehyde | C-H Stretch | ~2720 and ~2820 | Weak to Medium |

| Alkene | C=C Stretch | 1600 - 1650 | Medium |

| Aromatic | C=C Stretch (in-ring) | 1450 - 1600 | Medium to Weak |

| Aromatic/Alkene | =C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic | C-H Bend (out-of-plane) | 675 - 900 | Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium |

| Thioether | C-S Stretch | 600 - 800 | Weak |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, researchers can construct a detailed model of the molecular structure, providing exact bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would elucidate several critical structural aspects:

Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state. This includes the planarity of the conjugated system (phenyl ring, C=C double bond, and carbonyl group) and the spatial orientation of the methylthiomethyl substituent relative to this plane.

Stereochemistry: The technique would unambiguously confirm the stereochemistry of the C=C double bond, distinguishing between the (E) and (Z) isomers.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. For instance, the C=O and C=C bond lengths would provide insight into the degree of electronic conjugation within the molecule.

Intermolecular Interactions: The crystal packing arrangement would be determined, revealing any significant intermolecular forces such as C-H···O hydrogen bonds or π-π stacking interactions between phenyl rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the material.

While a specific crystal structure for this compound is not publicly available, the table below presents hypothetical, yet typical, crystallographic data that would be obtained from such an analysis.

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 10.5, b = 5.8, c = 12.1 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 98.5, γ = 90 |

| Z | Number of molecules per unit cell. | 4 |

| C=O Bond Length (Å) | Length of the carbonyl double bond. | 1.215 |

| C=C Bond Length (Å) | Length of the propenal double bond. | 1.340 |

| C-S Bond Length (Å) | Length of the carbon-sulfur single bonds. | 1.810 |

| C=C-C=O Torsion Angle (°) | Dihedral angle defining planarity. | 178.5 |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity Assessment of Chiral this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). nih.gov While this compound itself is achiral, a chiral derivative could be synthesized, for instance, by introducing a stereocenter in the phenyl ring or through an asymmetric reaction that modifies the propenal backbone. For such a chiral analog, CD and ORD would be indispensable for determining its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral substance does not produce a CD signal. Enantiomers, however, produce CD spectra that are mirror images of each other, exhibiting positive or negative peaks (known as Cotton effects) at specific wavelengths. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, a value known as the enantiomeric excess (ee). By measuring the CD signal of a sample and comparing it to the signal of a pure enantiomer, the enantiomeric purity can be precisely quantified. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netnih.gov Similar to CD, the ORD spectrum of one enantiomer is the mirror image of the other. The complex curve of an ORD spectrum, especially around an absorption band (the Cotton effect), provides information about the absolute configuration and enantiomeric composition of the sample.

For a hypothetical chiral derivative of this compound, a calibration curve could be generated by plotting the CD signal intensity at a specific wavelength against known enantiomeric excesses. This allows for the rapid and accurate determination of enantiomeric purity in unknown samples.

The following table illustrates the expected linear relationship between enantiomeric excess and the measured CD signal for a hypothetical chiral derivative.

| Enantiomeric Excess (% ee of R-enantiomer) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ_max | Differential Extinction Coefficient (Δε) (M⁻¹·cm⁻¹) at λ_max |

| 100% (Pure R) | +10,000 | +3.03 |

| 75% | +7,500 | +2.27 |

| 50% | +5,000 | +1.52 |

| 25% | +2,500 | +0.76 |

| 0% (Racemic) | 0 | 0 |

| -50% (50% ee of S) | -5,000 | -1.52 |

| -100% (Pure S) | -10,000 | -3.03 |

Computational and Theoretical Investigations into 2 Methylthiomethyl 3 Phenylpropenal

Quantum Chemical Calculations on the Electronic Structure of 2-(Methylthiomethyl)-3-phenylpropenal (B1591565)

While specific published data on the electronic structure of this compound is scarce, theoretical methods provide a framework for its analysis.

HOMO-LUMO Analysis and Frontier Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For an α,β-unsaturated aldehyde like this compound, the HOMO is expected to be located primarily on the cinnamaldehyde-like π-system, which is electron-rich. The LUMO would also be associated with this conjugated system, particularly the electron-deficient β-carbon and the carbonyl carbon. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential Surface Mapping

An electrostatic potential surface (ESP) map would visually represent the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atom of the carbonyl group. Regions of positive potential (blue) would likely be found around the hydrogen atoms. This mapping helps predict how the molecule would interact with other polar molecules and electrophilic or nucleophilic reagents.

Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound

DFT is a powerful computational method for studying reaction mechanisms. Although specific DFT studies on this compound are not widely reported, the methodology would be invaluable for understanding its reactivity.

Prediction of Transition States and Activation Barriers

DFT calculations could be employed to model various reactions involving this compound, such as nucleophilic additions to the carbonyl carbon or the β-carbon of the propenal group. These calculations would allow for the determination of the geometries of transition states and the calculation of activation energy barriers, providing insight into the kinetics and feasibility of different reaction pathways.

Solvent Effects on Reactivity

The inclusion of solvent models in DFT calculations is critical for accurately predicting reactivity in solution. The polarity of the solvent can significantly influence reaction rates and pathways by stabilizing or destabilizing reactants, products, and transition states. For a molecule with polar functional groups like this compound, solvent effects would be a significant factor in its chemical behavior.

Conformational Analysis of this compound

Rotational Barriers and Preferred Conformations

The flexible nature of this compound arises from the potential for rotation around several single bonds. Computational studies are essential to determine the barriers to these rotations and to identify the most stable conformations (conformers). The key rotational degrees of freedom in this molecule are around the C-C single bond of the propenal moiety and the bonds associated with the methylthiomethyl group.

Analogous to the parent compound, cinnamaldehyde, the rotation around the C2-C3 bond (the single bond connecting the carbonyl group to the double bond) gives rise to two primary planar conformers: s-trans and s-cis. Computational studies on cinnamaldehyde have shown that the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. rsc.orgresearchgate.net For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be employed to map the potential energy surface as a function of the O=C-C=C dihedral angle. scielo.org.mxjmcs.org.mx

The substitution of a hydrogen atom with the methylthiomethyl group at the 2-position is expected to influence the relative stability of these conformers. The steric bulk and potential intramolecular interactions of the -CH2SCH3 group could alter the energy difference between the s-trans and s-cis forms and the height of the rotational barrier separating them.

| Dihedral Angle (τ) | Description | Relative Energy (kJ/mol) (Hypothetical) |

| 0° | s-cis conformer | 12.5 |

| ~90° | Transition state | 35.0 |

| 180° | s-trans conformer | 0.0 |

This interactive table presents hypothetical energy values for the rotation around the C2-C3 bond in this compound, illustrating the higher stability of the s-trans conformer.

Further conformational complexity is introduced by the rotation around the C-S and S-CH3 bonds of the methylthiomethyl side chain. Theoretical calculations can predict the preferred orientation of this group relative to the propenal plane, which will be governed by a balance of steric repulsion and weak intramolecular forces.

Intramolecular Interactions

The specific arrangement of functional groups in this compound allows for a variety of weak, non-covalent intramolecular interactions that dictate its preferred three-dimensional structure. These interactions can be analyzed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.

Key potential interactions include:

C-H···π Interactions: The aliphatic C-H bonds of the methylthiomethyl group can interact with the π-electron system of the phenyl ring. nih.gov Depending on the conformation, this can be a stabilizing interaction that influences the orientation of the side chain, causing it to fold over the aromatic ring.

C-H···O Interactions: Hydrogen atoms on the methylthiomethyl group or the phenyl ring may form weak hydrogen bonds with the lone pairs of the carbonyl oxygen. This type of interaction is known to stabilize specific conformations in similar carbonyl-containing molecules. mdpi.com

Computational analysis reveals the electron density distribution and identifies bond critical points associated with these weak interactions, allowing for their characterization and the quantification of their stabilizing energy.

Molecular Dynamics Simulations of this compound in Different Environments

While quantum mechanical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of the molecule over time, especially in solution. MD simulations model the molecule and its surrounding solvent as a system of interacting particles, governed by a force field.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent like hexane. nih.govmdpi.com The simulation would track the trajectories of all atoms over a period of nanoseconds to microseconds.

From these simulations, several key properties can be extracted:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen. The hydrophobic phenyl group, in contrast, would lead to a structured water shell around it.

Conformational Dynamics: Unlike static DFT calculations that identify energy minima, MD simulations show how the molecule transitions between different conformations at a given temperature. bath.ac.uk This provides insight into the flexibility of the molecule and the lifetimes of its various shapes.

Transport Properties: Properties such as the diffusion coefficient of this compound in different solvents can be calculated, which is crucial for understanding its behavior in various chemical processes.

The choice of solvent is critical, as it can influence the conformational equilibrium. scielo.org.mxjmcs.org.mx For example, polar solvents might stabilize conformations with a larger dipole moment, potentially altering the preference between the s-cis and s-trans forms compared to the gas phase or a non-polar solvent.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. DFT calculations can provide accurate predictions of NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy. dtic.mildtic.milmdpi.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Calculations would be performed on the optimized geometry of the most stable conformer. The predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental spectra. Discrepancies between predicted and experimental values can often be resolved by considering a Boltzmann-weighted average of the chemical shifts from multiple low-energy conformers. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for this compound can be calculated using DFT. nih.gov These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., C=O stretch, C=C stretch, C-H bend). The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. ajchem-a.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Hypothetical, Scaled) | Predicted IR Intensity (km/mol) (Hypothetical) |

| C-H stretch (aldehyde) | 2850 | Moderate |

| C-H stretch (aromatic) | 3060 | Low |

| C=O stretch | 1685 | Very High |

| C=C stretch (alkene) | 1620 | High |

| C=C stretch (aromatic) | 1590 | High |

| C-S stretch | 700 | Moderate |

This interactive table presents hypothetical in silico predictions for key vibrational frequencies of this compound, as would be obtained from DFT calculations.

These in silico spectroscopic predictions are invaluable for assigning peaks in experimental spectra and provide a detailed link between the observed spectral features and the underlying molecular structure and bonding.

Applications of 2 Methylthiomethyl 3 Phenylpropenal As a Synthetic Building Block

A Gateway to Cyclic Systems: Role in Carbocycle and Heterocycle Construction

Extensive research has demonstrated the utility of 2-(methylthiomethyl)-3-phenylpropenal (B1591565) as a precursor for a variety of cyclic structures. The inherent reactivity of its functional groups allows for a range of cyclization strategies, making it a powerful tool for synthetic chemists.

Building Fused Rings through Annulation Reactions

While specific annulation reactions leading to fused ring structures directly from this compound are not extensively detailed in the currently available literature, the potential for such transformations is significant. The presence of the α,β-unsaturated aldehyde moiety suggests its suitability as a dienophile in Diels-Alder reactions or as a Michael acceptor in tandem reactions that could lead to the formation of fused carbocyclic and heterocyclic frameworks. Further exploration in this area could unlock novel synthetic pathways to complex polycyclic systems.

A Versatile Precursor for N-, O-, and S-Heterocycles

The electrophilic nature of both the aldehyde carbon and the β-carbon of the propenal system, coupled with the potential for the methylthio group to act as a leaving group or be otherwise transformed, makes this compound a promising starting material for the synthesis of various heterocycles.

N-Heterocycles: The reaction of α,β-unsaturated aldehydes with nitrogen-containing nucleophiles is a well-established method for the synthesis of N-heterocycles. For instance, condensation with hydrazines could yield pyrazolines, while reaction with primary amines could lead to the formation of dihydropyridines or other nitrogen-containing ring systems.

O-Heterocycles: The aldehyde functionality can participate in reactions leading to the formation of oxygen-containing heterocycles. For example, epoxidation of the double bond followed by intramolecular cyclization could provide access to substituted furans or pyrans.

S-Heterocycles: The presence of the methylthiomethyl group offers a direct handle for the introduction of sulfur into a heterocyclic ring. Thiol addition to the α,β-unsaturated system, followed by cyclization, could be a viable route to thiophenes or other sulfur-containing heterocycles.

While the potential for these transformations is high, detailed research specifically documenting the synthesis of a wide range of N-, O-, and S-heterocycles from this compound is an area ripe for further investigation.

Navigating Chirality: Enantioselective Transformations

The prochiral nature of this compound makes it an attractive substrate for enantioselective transformations, enabling the synthesis of optically active molecules.

A Platform for Asymmetric Catalysis

The development of asymmetric catalytic methods to control the stereochemical outcome of reactions involving this compound is a key area of interest. Chiral catalysts can be employed to induce enantioselectivity in various transformations, such as:

Asymmetric Michael Additions: The addition of nucleophiles to the β-position of the propenal system can be rendered enantioselective through the use of chiral catalysts, leading to the formation of chiral aldehydes that can be further elaborated.

Asymmetric Reductions: The stereoselective reduction of the aldehyde or the carbon-carbon double bond can be achieved using chiral reducing agents or catalysts, providing access to chiral alcohols or saturated aldehydes.

The resulting enantiomerically enriched products serve as valuable chiral building blocks for the synthesis of more complex molecules.

Harnessing the Chiral Pool

Chiral pool synthesis involves the use of readily available, enantiomerically pure natural products as starting materials. While this compound itself is not a natural product, it can be used to react with chiral synthons derived from the chiral pool. This approach allows for the introduction of stereocenters with a high degree of control, facilitating the synthesis of complex, optically active target molecules.

Building Blocks for Nature: Preparation of Complex Natural Product Scaffolds

Natural products often possess complex and intricate molecular architectures. The versatility of this compound as a synthetic building block makes it a potentially valuable tool in the total synthesis of natural products. Its ability to participate in the formation of both carbocyclic and heterocyclic rings, combined with the potential for stereocontrol, suggests that it could be employed in the construction of key fragments or the core structures of various natural product scaffolds. Further research is needed to fully realize the potential of this compound in the challenging field of natural product synthesis.

Polymerization Studies Involving this compound (as monomer or co-monomer)

Currently, there is a notable absence of publicly available research specifically detailing the use of this compound as a monomer or co-monomer in polymerization studies. The scientific literature accessible through extensive searches does not yet contain specific examples of polymers synthesized directly from this compound.

However, the structural features of this compound suggest its potential utility in polymer science. The α,β-unsaturated aldehyde functionality is analogous to that of other monomers known to undergo polymerization. For instance, acrolein and its derivatives can be polymerized through various mechanisms, including free-radical and anionic polymerization, to yield polymers with reactive aldehyde groups along the polymer chain. These aldehyde-functionalized polymers can then be further modified for a variety of applications.

Based on the reactivity of similar α-substituted acroleins, it is plausible that this compound could be explored in future polymerization research. The resulting polymers would be expected to possess unique properties imparted by the methylthiomethyl and phenyl groups, potentially influencing solubility, thermal stability, and reactivity.

Table 1: Potential Polymerization Methods for this compound (Hypothetical)

| Polymerization Method | Potential Initiator/Catalyst | Expected Polymer Structure | Potential Properties/Applications |

| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN), Benzoyl peroxide | Vinyl-type polymer with pendant -(CH₂SCH₃) and -CHO groups | Functional polymer precursor, reactive coatings |

| Anionic Polymerization | Organolithium compounds (e.g., n-BuLi) | Controlled polymer architecture | Well-defined functional polymers |

| Group Transfer Polymerization | Silyl ketene acetals | Living polymerization, narrow molecular weight distribution | Advanced material synthesis |

Note: The data in this table is hypothetical and based on the known polymerization behavior of structurally related monomers. Specific experimental validation for this compound is not currently available in the reviewed literature.

Derivatization for Enhanced Reactivity or Specific Synthetic Goals

While specific studies on the derivatization of this compound for enhanced reactivity or specific synthetic goals are not extensively documented, the chemical nature of the molecule allows for a variety of potential modifications. The aldehyde group is a primary site for derivatization, offering a gateway to a wide range of chemical transformations.

The reactivity of the aldehyde can be harnessed to introduce new functional groups, thereby altering the compound's properties and enabling its use in more complex synthetic schemes. For example, the aldehyde can undergo condensation reactions with amines to form Schiff bases, which can be further reduced to stable secondary amines. This pathway could be employed to attach a wide array of moieties to the core structure of this compound.

Furthermore, the α-position to the aldehyde, bearing the methylthiomethyl group, could potentially be a site for further functionalization, although this would likely require specific reaction conditions to avoid competing reactions at the aldehyde.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Synthetic Utility |

| Reductive Amination | Amine (R-NH₂), Reducing agent (e.g., NaBH₃CN) | Secondary Amine (-CH₂-NH-R) | Introduction of diverse organic groups, synthesis of ligands |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene (-CH=CHR) | Carbon chain extension, synthesis of conjugated systems |

| Grignard Reaction | Grignard reagent (R-MgBr) | Secondary Alcohol (-CH(OH)R) | Creation of new stereocenters, building block for complex molecules |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Substituted alkene | Synthesis of highly functionalized molecules |

Note: This table outlines potential derivatization reactions based on the known reactivity of the aldehyde functional group. Specific experimental outcomes for this compound may vary.

Future Directions and Emerging Research Avenues Concerning 2 Methylthiomethyl 3 Phenylpropenal

Exploration of Novel Catalytic Systems for Transformations of 2-(Methylthiomethyl)-3-phenylpropenal (B1591565)

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, offering pathways to novel reactivity and improved efficiency. For this compound, several areas of catalysis present exciting opportunities for future exploration.

Organocatalysis, which utilizes small organic molecules as catalysts, could provide metal-free alternatives for asymmetric transformations of this compound. Chiral amines, for instance, could be investigated for their potential to catalyze enantioselective conjugate additions to the propenal moiety, leading to the synthesis of valuable chiral building blocks. Similarly, N-heterocyclic carbenes (NHCs) could be explored for their ability to induce Umpolung reactivity, enabling novel bond formations at the aldehyde carbon.

Biocatalysis, leveraging enzymes for chemical transformations, offers a highly selective and environmentally benign approach. Enzymes such as ene-reductases could be employed for the stereoselective reduction of the carbon-carbon double bond, while lyases could be investigated for asymmetric addition reactions across the double bond. The high selectivity of enzymes could be particularly advantageous in complex synthetic sequences.

Photocatalysis, which uses light to drive chemical reactions, opens up possibilities for novel reaction pathways that are not accessible through traditional thermal methods. The use of photosensitizers could enable [2+2] cycloadditions or the generation of radical intermediates from this compound, leading to the formation of unique molecular architectures.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst Type | Potential Transformation | Advantages |

| Chiral Amines | Enantioselective conjugate addition | Metal-free, mild conditions |

| Ene-reductases | Stereoselective C=C reduction | High enantioselectivity, aqueous media |

| Photosensitizers | [2+2] Cycloaddition | Access to unique scaffolds, light-driven |

Integration of this compound in Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, scalability, and process control. The integration of this compound into flow chemistry setups is a promising area for future research.

Continuous flow synthesis could enable the safe and efficient generation and in-situ use of reactive intermediates derived from this compound. For example, a packed-bed reactor containing an immobilized catalyst could be used for a continuous transformation, followed immediately by a subsequent reaction in the flow stream, minimizing the handling of potentially unstable intermediates.

Microreactor technology, a subset of flow chemistry, provides enhanced heat and mass transfer, allowing for reactions to be performed under conditions that are not feasible in batch reactors. The synthesis and functionalization of this compound in microreactors could lead to improved yields, selectivities, and reaction times.

A hypothetical multi-step flow synthesis of a derivative of this compound is outlined in Table 2.

| Step | Reaction | Reactor Type | Residence Time |

| 1 | Aldol Condensation | Packed-bed | 5 min |

| 2 | Oxidation | Microreactor | 2 min |

| 3 | Purification | In-line scavenger column | 1 min |

Development of Sustainable Synthetic Routes to this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely focus on creating more sustainable and environmentally friendly synthetic routes.

One key area of focus will be the utilization of renewable feedstocks. Research could explore the synthesis of the phenylpropanoid backbone from lignin or other biomass-derived sources, reducing the reliance on petrochemicals.

Improving the atom economy of the synthesis is another critical aspect. jk-sci.comjocpr.comskpharmteco.comuniroma1.it Methodologies that maximize the incorporation of all starting material atoms into the final product, such as addition and cycloaddition reactions, will be prioritized. The development of catalytic cycles that minimize waste generation will also be a significant area of investigation.

The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, will be essential in reducing the environmental impact of the synthesis. The development of solvent-free reaction conditions would be an even more sustainable goal.

Mechanistic Investigations into Less Explored Reactivity Modes of this compound

A deeper understanding of the reaction mechanisms of this compound can unlock new and unconventional reactivity. While the typical reactivity of α,β-unsaturated aldehydes is well-established, there are less explored modes that warrant investigation.

Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into reaction pathways and transition states. mdpi.comrsc.orgmdpi.comresearchgate.net These studies could be used to explore the feasibility of pericyclic reactions, such as Diels-Alder or electrocyclizations, involving the diene-like system of this compound.

Spectroscopic techniques, such as in-situ NMR or IR spectroscopy, can be used to monitor reactions in real-time and identify transient intermediates. This could help to elucidate the mechanisms of complex transformations and uncover unexpected reaction pathways. The interplay between the sulfur atom and the propenal moiety could also lead to unique reactivity that can be explored through detailed mechanistic studies.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes for this compound

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. nih.govarxiv.orgchemrxiv.orgkyoto-u.ac.jpchemrxiv.orgsemanticscholar.orgnih.govnih.govrjptonline.org These technologies can be applied to predict the reactivity of this compound and to design novel and efficient synthetic routes.

ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions. semanticscholar.orgnih.govnih.govrjptonline.org For this compound, a model could be developed to predict its reactivity with a wide range of reagents and under various conditions, accelerating the discovery of new transformations.

| Target | Precursor 1 | Precursor 2 | Proposed Reaction |

| This compound | Cinnamaldehyde | Methanethiol | Thia-Michael Addition |

| This compound | Benzaldehyde | Acrolein, Methanethiol | Multi-component Reaction |

Q & A

Q. What are the optimized synthetic routes for 2-(Methylthiomethyl)-3-phenylpropenal, and how do reaction conditions influence yield?

The compound can be synthesized via α-methylthiomethylation of cinnamaldehyde using dimethyl sulfoxide (DMSO) and oxalyl chloride. Key parameters include temperature control (0–5°C for reagent mixing) and stoichiometric ratios (1:1.2 molar ratio of cinnamaldehyde to methylthiomethylating agent). Yields up to 85% are achievable when reaction times are optimized to 2–3 hours, with purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the purity and structural identity of this compound validated in experimental settings?

Purity is assessed using gas chromatography (GC) with ≥97% purity thresholds. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Distinct signals at δ 9.6 ppm (aldehyde proton), δ 6.5–7.5 ppm (aromatic protons), and δ 2.1 ppm (methylthio group).

- NOE experiments : Confirm stereochemistry by observing nuclear Overhauser effects between the aldehyde proton and the methylthio group, validating the E-configuration of the double bond .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Molecular formula : C₁₁H₁₂OS (MW 192.28 g/mol)

- Melting point : Not explicitly reported, but liquid at room temperature.

- Solubility : Likely soluble in organic solvents (e.g., ethyl acetate, dichloromethane) based on its hydrophobic aromatic and thioether groups .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound be resolved using advanced spectroscopic techniques?

Nuclear Overhauser Effect (NOE) spectroscopy is critical. For example, irradiation of the aldehyde proton (δ 9.6 ppm) enhances signals from the methylthio group (δ 2.1 ppm), confirming their spatial proximity and the cis relationship between the phenyl and methylthiomethyl groups. This data aligns with X-ray crystallography results for analogous compounds .

Q. What mechanistic insights explain the regioselectivity of methylthiomethylation in this compound’s synthesis?

The reaction proceeds via an electrophilic substitution mechanism. DMSO and oxalyl chloride generate a reactive methylthiomethyl cation, which attacks the α-carbon of cinnamaldehyde. The E-configuration is favored due to steric hindrance between the phenyl group and the incoming electrophile. Computational studies (DFT) could further elucidate transition-state stabilization .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Yield variations may arise from:

- Impurity of reagents : Trace moisture in DMSO or oxalyl chloride reduces electrophile generation.

- Temperature fluctuations : Exothermic reactions require strict cooling (<5°C).

- Workup methods : Inefficient extraction or chromatography can lead to product loss.

Methodological replication with rigorous drying of solvents and real-time temperature monitoring is recommended .

Q. What analytical methods are suitable for detecting degradation products or byproducts in this compound?

- LC-MS : Identifies low-abundance byproducts (e.g., oxidation of the thioether to sulfoxide).

- FT-IR : Detects carbonyl or thiol oxidation via shifts in C=O (∼1700 cm⁻¹) or S=O (∼1050 cm⁻¹) stretches.

- TGA/DSC : Assesses thermal stability under controlled atmospheres .

Methodological Design Considerations

Q. How should researchers design kinetic studies for this compound’s reactions?

Q. What strategies validate the environmental stability of this compound in storage?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Compare degradation profiles in inert (argon) vs. ambient atmospheres to assess oxidative susceptibility .

Data Contradiction Analysis

Q. How can conflicting reports about this compound’s biological activity be reconciled?

- Source variability : Differences in purity (e.g., <95% vs. ≥97%) may skew bioassay results.

- Assay conditions : pH, solvent (DMSO vs. ethanol), or cell line specificity can alter outcomes.

- Metabolic interference : Thioether groups may interact with cytochrome P450 enzymes, requiring metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.